molecular formula C5H5N3O4S B12355049 2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione

2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione

Cat. No.: B12355049
M. Wt: 203.18 g/mol
InChI Key: VGVCUMJSXNAEJV-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione typically involves the nitration of 2-methylsulfanyl-1H-pyrimidine-4,6-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-cancer effects . The methylsulfanyl group may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H5N3O4S

Molecular Weight

203.18 g/mol

IUPAC Name

2-methylsulfanyl-5-nitro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C5H5N3O4S/c1-13-5-6-3(9)2(8(11)12)4(10)7-5/h2H,1H3,(H,6,7,9,10)

InChI Key

VGVCUMJSXNAEJV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C(C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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